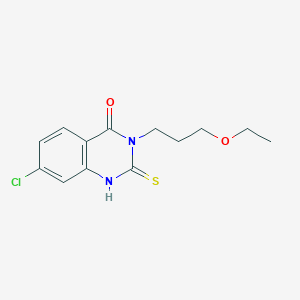

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .

Synthesis Analysis

The synthesis of a chemical compound refers to the process by which the compound is produced. This can involve various chemical reactions, with specific reagents and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying the transformations that the compound undergoes when it reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the characteristics of the compound, such as its melting point, boiling point, density, solubility, and chemical stability .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial Agents : Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by El-Azab (2007) synthesized a series of substituted 2-mercaptoquinazolinones, demonstrating broad-spectrum antimicrobial activities. These compounds serve as potential templates for designing more potent antimicrobial agents (El-Azab, 2007).

Antitubercular and Antibacterial Properties

- Antitubercular and Antibacterial Evaluation : Anand et al. (2011) prepared and evaluated a series of quinazolin-4(3H)-ones for antitubercular activity against Mycobacterium tuberculosis. The study identified compounds with activity equivalent to the standard drug isoniazid, also highlighting their antibacterial efficacy against Gram-positive and Gram-negative bacteria (Anand et al., 2011).

Antiviral Applications

- SARS-CoV-2 and MERS-CoV Treatments : Research on 2-aminoquinazolin-4(3H)-one derivatives by Lee et al. (2021) revealed their inhibitory effects on SARS-CoV-2 and MERS-CoV, with certain derivatives showing potent activities without cytotoxicity. This illustrates the potential of quinazolinone derivatives in developing antiviral therapeutics (Lee et al., 2021).

Antihypertensive Screening

- Antihypertensive Activity : A study by Rahman et al. (2014) synthesized derivatives of quinazolines linked with isoxazole and screened them for antihypertensive activity. This research indicated that certain compounds exhibited significant antihypertensive effects, suggesting the potential of quinazolinone derivatives in treating hypertension (Rahman et al., 2014).

Antitumor Agents

- Antitumor Activity : Alanazi et al. (2013) designed and synthesized 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives, evaluating them for in vitro antitumor activity. Certain compounds demonstrated selective activities against various cancer cell lines, highlighting the potential of quinazolinone derivatives as antitumor agents (Alanazi et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGUNJBJQKGJCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)

![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)

![9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2611820.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)

![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)